molecular formula C7H6N2S B562739 2-Mercapto-4,5,6,7-d4-benzimidazole CAS No. 931581-17-8

2-Mercapto-4,5,6,7-d4-benzimidazole

Cat. No. B562739
CAS RN: 931581-17-8
M. Wt: 154.223
InChI Key: YHMYGUUIMTVXNW-RHQRLBAQSA-N
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Description

“2-Mercapto-4,5,6,7-d4-benzimidazole” is a chemical compound with the molecular formula C7H2D4N2S . It is an analogue of 2-Mercaptobenzimidazole, which is an intermediate in the synthesis of Rabeprazole and Lansoprazole . It is also known to be a good corrosion inhibitor .


Molecular Structure Analysis

The molecular structure of 2-Mercapto-4,5,6,7-d4-benzimidazole was confirmed by means of 1H-NMR, 13C-NMR and mass spectrometry .


Physical And Chemical Properties Analysis

The melting point of 2-Mercapto-4,5,6,7-d4-benzimidazole is between 275°C and >300°C .

Scientific Research Applications

Medicinal Applications

Benzimidazole, the core structure of 2-Mercapto-4,5,6,7-d4-benzimidazole, is a key heterocycle in therapeutic chemistry . Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Antiviral Applications

Benzimidazole derivatives have shown promising results as antiviral agents. For instance, substituted benzimidazoles have demonstrated nanomolar activity against respiratory syncytial virus .

Antiprotozoal and Antibacterial Applications

Benzimidazole compounds have also been synthesized and tested for their antiprotozoal and antibacterial activities . For example, S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles have shown significant antiprotozoal and antibacterial activities .

Corrosion Inhibitors

Benzimidazoles, including 2-Mercapto-4,5,6,7-d4-benzimidazole, have been used as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .

Casein Kinase Inhibitors

Benzimidazole derivatives have been synthesized and tested for their inhibitory activity against casein kinases . For example, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) has been found to be a superior inhibitor of casein kinase 2 .

Nanoparticle Synthesis

2-Mercapto-4-methyl-5-thiazoleacetic acid, a related compound, has been used as a capping agent in the preparation of fused spherical gold nanoparticles . It may also be used in the synthesis of eight-tin macrocyclic complex .

properties

IUPAC Name

4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMYGUUIMTVXNW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662069
Record name (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

931581-17-8
Record name (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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